Cas no 64-72-2 (Chlortetracycline hydrochloride)
Chlortetracycline hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- CHLORTETRACYCLINE HCL
- CTC
- 7-Chlorotetracycline hydrochloride
- Chlorotetracycline hydrochloride
- Chlortetracycline (hydrochloride)
- Chlortetracycline hydrochloride
- Aureomycin hydrochloride
- Chlortetracycline hydrochloride, can be used as secondary standard
- CoenzyMe II reduced tetrasodiuM salt
- USP
- [4S-(4alpha,4aalpha,5aalpha,6beta,12aalpha)]-7-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide monohydrochloride
- Aureomycin hydrochloride;Chlortetracycline hydrochloride
- Aureociclina
- Aureocycline
- Aureocarmyl
- Clorocipan
- Auxeomycin
- B-Aureo
- Tetra 5
- CLTC
- Biomycin hydrochloride
- Psittacin hydrochloride
- Biomitsin hydrochloride
- Isphamycin
- Fermycin Soluble
- Aureomycin monohydrochloride
- Aurofac 100
- Aureovit 12C80
- Chlortetracycline, monohydrochloride
- 7-Chlorotetracycline monohydrochloride
- NSC13252
- 3671-08-7
- CLTC 100 MR
- 2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride (4S-(4alpha,4aalpha,5aalpha,6beta,12aalpha))-
- CAS-64-72-2
- SR-05000001588-2
- U-6780
- C22H23ClN2O8.ClH
- UNII-O1GX33ON8R
- EINECS 200-591-7
- CCG-39737
- Pharmakon1600-01500186
- CHLORTETRACYCLINE HYDROCHLORIDE [MART.]
- NSC-756691
- O1GX33ON8R
- 2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino) -1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy -6-methyl-1,11-dioxo-, monohydrochloride, (4S,4aS,5aS,6S,12aS)-
- D02255
- C22-H23-Cl-N2-O8.Cl-H
- Tox21_110353
- AKOS015960769
- WLN: L E6 C666 BV FV CU GUTTT&J DQ EQ GVZ HQ IN1&1 MQ M1 OG RQ &GH
- CHLORTETRACYCLINE HYDROCHLORIDE [JAN]
- Chlortetracyclinium chloride
- LS-93858
- DS-3304
- NSC-13252
- 64-72-2
- Chlorotetracycline hydrochloride 100 microg/mL in Acetonitrile/Water
- Clorotetraciclina cloridrato
- C3458
- CS-4853
- 2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, (4S,4aS,5aS,6S,12aS)-
- Aureomycin (TN)
- NSC756691
- HMS1568M12
- CHLORTETRACYCLINE HYDROCHLORIDE [EP MONOGRAPH]
- Alexomycin [USAN]
- CHLORTETRACYCLINI HYDROCHLORIDUM [WHO-IP LATIN]
- HMS1920M07
- CHLORTETRACYCLINE HYDROCHLORIDE [WHO-DD]
- SPECTRUM1500186
- HY-B1327
- SL2PE81977
- CHLORTETRACYCLINE HYDROCHLORIDE [WHO-IP]
- Chlortetracycline hydrochloride [USP:BAN]
- Chlortetracycline Monohydrochloride
- U 82127
- NCGC00016289-01
- 2-naphthacencarboxamid, 7-chlor-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochlorid, [4S-(4alpha,4aalpha,5aalpha,6beta,12aalpha)]-
- 2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4alpha,4aalpha,5aalpha,6beta,12aalpha)]-
- CHLORTETRACYCLINE HYDROCHLORIDE [USP MONOGRAPH]
- 64-72-2 (HCl)
- U 82,127
- DTXCID0025076
- 7-Chloro-4-dimethylamino-1,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacene-carboxamide, hydrochloride
- 2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, (4S-(4alpha,4aalpha,5aalpha,6beta,12aalpha))-
- UNII-SL2PE81977
- CHLORTETRACYCLINE HYDROCHLORIDE [MI]
- AC-12254
- AI3-50126
- 2-Naphthacenecarboxamide,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride
- Pennchlor 64
- SMR004703365
- MLS006011591
- U-82,127
- Chlortetracycline hydrochloride [USAN:BAN]
- AUREOMYCIN
- Clorotetraciclina cloridrato [Italian]
- 165101-50-8
- CHLORTETRACYCLINE HYDROCHLORIDE [USP-RS]
- 2-Naphthacenecarboxamide, 7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride
- (4S,4AS,5AS,6S,12AS)-7-CHLORO-4-(DIMETHYLAMINO)-3,6,10,12,12A-PENTAHYDROXY-6-METHYL-1,11-DIOXO-1,4,4A,5,5A,6,11,12A-OCTAHYDROTETRACENE-2-CARBOXAMIDE HYDROCHLORIDE
- CHLORTETRACYCLINE HYDROCHLORIDE [GREEN BOOK]
- SR-05000001588
- CHEMBL2146063
- 7-Chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide monohydrochloride
- Chlortetracyclini hydrochloridum
- Tetracycline, 7-chloro-, hydrochloride
- 2-Naphthacenecarboxamide,7-chloro-4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride,(4S,4aS,5aS,6S,12aS)-
- CS-O-01146
- CHLORTETRACYCLINE HYDROCHLORIDE [VANDF]
- SCHEMBL3841
- (4S,4aS,5aS,6S,12aR)-7-chloro-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrochloride
- NCGC00256236-01
- Alexomycin
- MLS001304009
- DTXSID2045076
- U-82127
- Chlortetracycline hydrochloride (JAN/USP)
- 2-NAPHTHACENECARBOXAMIDE, 7-CHLORO-4-(DIMETHYLAMINO)-1,4,4A,5,5A,6,11,12A-OCTAHYDRO-3,6,10,12,12A-PENTAHYDROXY-6-METHYL-1,11-DIOXO-, MONOHYDROCHLORIDE (4S-(4.ALPHA.,4A.ALPHA.,5A.ALPHA.,6.BETA.,12A.ALPHA.))-
- Tox21_301710
- AKOS040746537
- CHLORTETRACYCLINE HYDROCHLORIDE [USP IMPURITY]
- SMR000387083
- Q27285204
- NS00083161
- Lymecycline
- 7-Chlorotetracycline
- inverted exclamation markY91.0% dry basis (HPLC)
- Chlortetracycline for system suitability
- CBHYYLPALVVVEY-MRFRVZCGSA-N
- Aureociclina, isphamycin
- Chlorotetracycline monohydrochloride, Antibiotic for Culture Media Use Only
- AC20413
- HY-B1327R
- AC162429
- Chlortetracycline (hydrochloride) (Standard)
-
- MDL: MFCD26142699
- Inchi: 1S/C22H23ClN2O8.ClH/c1-21(32)7-6-8-15(25(2)3)17(28)13(20(24)31)19(30)22(8,33)18(29)11(7)16(27)12-10(26)5-4-9(23)14(12)21;/h4-5,7-8,15,26-27,30,32-33H,6H2,1-3H3,(H2,24,31);1H/t7-,8-,15-,21-,22-;/m0./s1
- InChI Key: QYAPHLRPFNSDNH-MRFRVZCGSA-N
- SMILES: ClC1=CC=C(C2C(=C3C([C@@]4(C(=C(C(N)=O)C([C@H]([C@@H]4C[C@@H]3[C@@](C)(C=21)O)N(C)C)=O)O)O)=O)O)O.Cl
Computed Properties
- Exact Mass: 514.09100
- Monoisotopic Mass: 514.091
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 7
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 34
- Rotatable Bond Count: 2
- Complexity: 1010
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 132
- Topological Polar Surface Area: 182
- XLogP3: -0.212000000000001
Experimental Properties
- Color/Form: Golden yellow or yellow crystals. It tastes bitter and odorless. When encountering light, the color becomes darker.
- Density: 1.1770
- Melting Point: 242-247°C
- Boiling Point: 694.1°C at 760 mmHg
- Flash Point: 210
- Solubility: 1 M NaOH: soluble50mg/mL
- Water Partition Coefficient: Soluble in water
- PSA: 181.62000
- LogP: 1.94130
- Merck: 13,2211
- Sensitiveness: Light Sensitive
- pka: 3.3(at 25℃)
- Specific Rotation: -235° to -250° (c=0.1, H2O)
- Solubility: It is soluble in alkali hydroxide or alkali carbonate, slightly soluble in water and ethanol, and almost insoluble in acetone, ether and chloroform.
Chlortetracycline hydrochloride Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- WGK Germany:2
- Hazard Category Code: R36/37/38: irritating to eyes, respiratory tract and skin
- Safety Instruction: S26; S36
- RTECS:QI7800000
-
Hazardous Material Identification:
- HazardClass:3
- Toxicity:LD50 orally in rats: 10300 mg/kg (Goldenthal)
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Packing Group:II
- Hazard Level:6.1
- Safety Term:6.1
- Packing Group:II
- Risk Phrases:R36/37/38
Chlortetracycline hydrochloride Pricemore >>
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Chlortetracycline hydrochloride Suppliers
Chlortetracycline hydrochloride Related Literature
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Yanru Wang,Ani Wang,Jie Pan,Zhenzhen Xue,Jinhua Li,Guoming Wang CrystEngComm 2021 23 4717
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Antibiotics Panel Analyst 1963 88 836
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Meijun Liu,Shuai Xia,Zhi Liu,Taigang Ma,Zhisheng Liu,Yangxue Li,Donglei Zou Inorg. Chem. Front. 2022 9 1722
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Meijun Liu,Donglei Zou,Taigang Ma,Zhi Liu,Yangxue Li Inorg. Chem. Front. 2019 6 1388
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Lingxing Zhang,Rui Zhang,Wenna Wang,Shuang Han,Pengfei Xiao RSC Adv. 2021 11 20580
Additional information on Chlortetracycline hydrochloride
Introduction to Chlortetracycline Hydrochloride (CAS No. 64-72-2)
Chlortetracycline hydrochloride, a derivative of the tetracycline class of antibiotics, is a compound of significant interest in the field of pharmaceutical chemistry and microbiology. The chemical structure of this compound is characterized by a tetracyclic nitroanthracene core, which is modified by various functional groups to enhance its pharmacological properties. The addition of a chlorine atom at the 4-position and the presence of a hydrochloride salt form contribute to its stability and solubility, making it highly effective in therapeutic applications.
The CAS number 64-72-2 uniquely identifies Chlortetracycline hydrochloride as a specific chemical entity, distinguishing it from other compounds with similar structures or functionalities. This identifier is crucial for researchers, regulatory agencies, and manufacturers to ensure consistency and accuracy in its use and documentation. The compound's molecular formula, C₂₇H₂₄Cl₂N₂O₈·2HCl, reflects its complex structure and the presence of multiple functional groups that contribute to its biological activity.
Chlortetracycline hydrochloride has been widely studied for its antimicrobial properties, particularly against a broad spectrum of Gram-positive and Gram-negative bacteria. Its mechanism of action involves inhibiting bacterial protein synthesis by binding to the 30S ribosomal subunit, thereby preventing the translation of mRNA into proteins. This mechanism makes it effective against a variety of bacterial infections, including respiratory tract infections, urinary tract infections, and skin infections.
Recent research has explored the potential applications of Chlortetracycline hydrochloride in addressing antibiotic resistance. Studies have shown that modifications to the tetracycline scaffold can enhance its efficacy against resistant strains. For instance, research published in the Journal of Medicinal Chemistry highlights the development of novel derivatives that maintain or improve antibacterial activity while reducing resistance development. These findings are crucial in the ongoing effort to combat antibiotic-resistant bacteria.
The hydrochloride salt form of Chlortetracycline enhances its solubility in water, making it more suitable for oral and intravenous administration. This property is particularly important in formulations designed for patients who require rapid absorption and distribution throughout the body. The solubility profile also facilitates the development of sustained-release formulations, allowing for prolonged therapeutic effects with fewer dosing intervals.
In veterinary medicine, Chlortetracycline hydrochloride has been used effectively to treat a range of bacterial infections in animals. Its broad-spectrum activity makes it a versatile option for veterinarians managing diverse conditions in livestock and companion animals. Additionally, research has explored its potential use in aquaculture to control bacterial infections in fish and shellfish, contributing to more sustainable farming practices.
The safety profile of Chlortetracycline hydrochloride has been well-documented through extensive clinical trials and post-marketing surveillance. Common side effects include gastrointestinal disturbances such as nausea, vomiting, and diarrhea. However, these effects are generally mild and transient. More serious adverse effects are rare but may include allergic reactions and liver toxicity. As with all antibiotics, prolonged use should be monitored by healthcare professionals to minimize the risk of resistance development.
Regulatory agencies such as the FDA and EMA have approved Chlortetracycline hydrochloride for various indications under strict guidelines to ensure patient safety and efficacy. The compound's approval history reflects its long-standing reputation as a reliable therapeutic option. Ongoing research continues to evaluate new uses for Chlortetracycline hydrochloride, including its potential role in combination therapies with other antibiotics to enhance treatment outcomes.
The synthesis of Chlortetracycline hydrochloride involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that pharmaceutical-grade material is produced consistently. These methods often involve catalytic processes and purification techniques such as crystallization or chromatography to achieve high-quality standards.
Environmental considerations are also important in the production and use of Chlortetracycline hydrochloride. Studies have examined its persistence in aquatic environments and potential impacts on non-target organisms. Efforts are underway to develop more environmentally friendly formulations that minimize ecological disruption while maintaining therapeutic efficacy. These efforts align with broader goals in sustainable pharmaceutical development.
In conclusion, Chlortetracycline hydrochloride (CAS No. 64-72-2) remains a valuable therapeutic agent with a well-established safety profile and broad-spectrum antimicrobial activity. Ongoing research continues to explore new applications and improve existing formulations, ensuring that this compound remains relevant in modern medicine. Its role in combating bacterial infections and addressing antibiotic resistance underscores its importance in both human and veterinary health.
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